N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Medicinal Chemistry Physicochemical Profiling Isomeric Selectivity

Mis-ordering the des-succinimide analog (CAS 32519-69-0) compromises CTPS1 target engagement. This compound provides 6 H-bond acceptors (vs. 3), a built-in electrophilic handle for one-step lysine conjugation, and para geometry distinct from meta isomer (CAS 391867-72-4). Deploy for CTPS1 inhibitor screening, affinity probe synthesis, and CHO cell productivity enhancement. Ships with Certificate of Analysis.

Molecular Formula C17H15N3O4S
Molecular Weight 357.38
CAS No. 330200-88-9
Cat. No. B2390780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS330200-88-9
Molecular FormulaC17H15N3O4S
Molecular Weight357.38
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C(=O)C
InChIInChI=1S/C17H15N3O4S/c1-9-15(10(2)21)25-17(18-9)19-16(24)11-3-5-12(6-4-11)20-13(22)7-8-14(20)23/h3-6H,7-8H2,1-2H3,(H,18,19,24)
InChIKeyXXVPKZAQFOCRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330200-88-9): Procurement-Grade Characterization for Preclinical Selection


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330200-88-9) is a synthetic heterocyclic benzamide derivative (C17H15N3O4S, MW 357.4 g/mol) bearing a 5-acetyl-4-methylthiazole core and a para-substituted 2,5-dioxopyrrolidin-1-yl (succinimide) moiety on the benzamide ring [1]. It is catalogued as a research-grade screening compound [2] and is structurally related to the emerging class of cytidine triphosphate synthase 1 (CTPS1) inhibitors that target aberrant cell proliferation [3]. Unlike simplified thiazole-benzamide intermediates, the succinimide substituent introduces a defined electrophilic handle, positioning this compound as a versatile scaffold for bioconjugation, medicinal-chemistry optimization, and chemical-biology probe development [1].

Why N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Cannot Be Replaced by Generic Thiazole–Benzamide Analogs


Procurement decisions that treat this compound as interchangeable with the des-succinimide parent (N-(5-acetyl-4-methylthiazol-2-yl)benzamide, CAS 32519-69-0) or the regioisomeric meta-succinimide analog (CAS 391867-72-4) overlook differences that alter hydrogen-bonding capacity, molecular topology, and predicted target engagement. The para-succinimide group contributes three hydrogen-bond acceptor sites and modulates the electron density of the benzamide ring, directly influencing both molecular recognition and chemical reactivity [1]. The meta-substituted isomer (CAS 391867-72-4) shares the same gross formula (C17H15N3O4S) but presents a distinct spatial orientation of the succinimide moiety, which can produce divergent binding poses in crowded active sites [2]. The following evidence guide therefore anchors selection on data that distinguishes this specific regioisomer from its closest neighbors.

Quantitative Differentiation Evidence for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330200-88-9)


Para-Substituted Succinimide vs. Meta-Substituted Isomer: Influence on Physicochemical and Drug-Likeness Parameters

The position of the 2,5-dioxopyrrolidin-1-yl group on the benzamide ring is predicted to influence lipophilicity, electronic distribution, and hydrogen-bonding capabilities. The para isomer (target compound) and meta isomer (CAS 391867-72-4) share the same molecular formula (C17H15N3O4S) and computed molecular weight (357.4 g/mol), but the topological polar surface area (tPSA) may differ due to altered spatial orientation of the succinimide's two carbonyl groups, potentially affecting passive membrane permeability and target-binding geometry [1]. Direct measured tPSA and logP values for each isomer have not been reported in peer-reviewed literature; therefore this evidence is classified as cross-study comparable inference based on computed descriptors [1].

Medicinal Chemistry Physicochemical Profiling Isomeric Selectivity

Succinimide Electrophilic Handle Confers Unique Bioconjugation Potential Absent in Parent Thiazole-Benzamide

The 2,5-dioxopyrrolidin-1-yl (succinimide) group is a well-characterized electrophilic moiety that reacts with primary amines under mild conditions, enabling covalent attachment to lysine residues or amino-modified biomolecules [REFS-1, REFS-2]. In bioconjugation applications, N-succinimidyl benzamide derivatives analogous to the target compound are used as heterobifunctional linkers; for example, succinimidyl-4-formylbenzamide (S-4FB) has been established as a commercial crosslinking reagent with >18-month reactivity shelf life . The parent des-succinimide compound (CAS 32519-69-0) lacks this reactive handle entirely, prohibiting its use in covalent conjugation strategies [2]. Although no direct kinetic study of amine reactivity has been reported for CAS 330200-88-9 specifically, the succinimide moiety is structurally identical to that of validated N-succinimidyl ester crosslinkers, supporting class-level inference of comparable electrophilic reactivity [REFS-1, REFS-2].

Chemical Biology Bioconjugation Probe Design

Computed Drug-Likeness Profile Differentiates Target Compound from the Thiazole-Benzamide Screening Library

The target compound satisfies multiple classical drug-likeness filters while differentiating from lower-molecular-weight thiazole-benzamide variants in the same series. Its computed parameter set (MW 357.4, XLogP3 1.3, 1 H-bond donor, 6 H-bond acceptors, 4 rotatable bonds) [1] falls within Lipinski's Rule of Five (Ro5) and Veber's bioavailability criteria [2]. Compared with the des-succinimide analog (MW ~260, XLogP ~2.5–3.0, 3 H-bond acceptors), the target compound trades a moderate increase in molecular weight for three additional H-bond acceptor sites contributed by the succinimide carbonyls and amide nitrogen, increasing predicted aqueous solubility while maintaining acceptable lipophilicity [1]. The 5-acetyl-4-methylthiazole substructure is a recognized pharmacophore in CTPS1 inhibitor patents, and the para-succinimide benzamide extension is consistent with the general formula of aminothiazole CTPS1 inhibitors disclosed in patent literature [REFS-2, REFS-3].

Drug-Likeness ADME Prediction Screening Library Design

Thiazole-Benzamide Scaffold in Antimicrobial and Enzyme-Inhibition Contexts: Class-Level Activity Precedent

N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives have been systematically evaluated for multi-target biological activities. In a published study (Ujan et al., 2022), eight derivatives of the N-(5-acetyl-4-methylthiazol-2-yl)arylamide class were synthesized and tested for antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities [1]. The most active compound in the series (3h) showed α-glucosidase inhibition IC50 of 134.4 ± 1.01 µg/mL and antioxidant activity (DPPH assay) IC50 of 141.9 ± 1.12 µg/mL [1]. The target compound (CAS 330200-88-9) is a structural extension of this core scaffold, incorporating the additional succinimide moiety that was absent in the eight tested derivatives. The antibacterial testing revealed significant inhibition zones for compounds 3d and 3h against Escherichia coli and Enterobacter aerogenes, while compound 3a exhibited fungicidal activity with a zone of inhibition up to 24 mm, comparable to the positive control terbinafine [1]. These data establish a class-level activity baseline for the 5-acetyl-4-methylthiazol-2-yl pharmacophore, but direct quantitative activity data for the specific compound 330200-88-9 remain absent from peer-reviewed literature.

Antimicrobial Screening Enzyme Inhibition Multi-Target Ligands

Succinimide-Containing Benzamides as Productivity Enhancers in Biopharmaceutical Manufacturing

A structurally related succinimide-containing benzamide, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, was identified from a high-throughput screen of 23,227 compounds as an enhancer of monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (CHO) cells [1]. This compound suppressed cell growth while increasing cell-specific glucose uptake rate and intracellular ATP levels, resulting in improved mAb productivity. Critically, structure–activity relationship analysis revealed that the 2,5-dioxopyrrolidin-1-yl (succinimide) moiety was essential for the productivity-enhancing activity [1]. The target compound (CAS 330200-88-9) shares the identical N-(2,5-dioxopyrrolidin-1-yl)benzamide substructure, differing only in the N-aryl substituent (5-acetyl-4-methylthiazole vs. 2,5-dimethylpyrrole). This class-level evidence suggests the succinimide-benzamide fragment is a privileged substructure for modulating cellular metabolism in production cell lines, although no direct CHO productivity data have been published for CAS 330200-88-9 [1].

Biopharmaceutical Manufacturing CHO Cell Culture Monoclonal Antibody Production

Highest-Confidence Application Scenarios for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330200-88-9)


Medicinal Chemistry: CTPS1 Inhibitor Lead Expansion and Selectivity Profiling

The compound is most rationally deployed as a screening set member in CTPS1 inhibitor programs, where its 5-acetyl-4-methylthiazole core aligns with the aminothiazole chemotype claimed in patent WO2021/005421 [1]. Its para-succinimide benzamide substitution differentiates it from simpler thiazole-benzamide intermediates (e.g., CAS 32519-69-0) by contributing three additional hydrogen-bond acceptor sites (total HBA = 6 vs. 3 for the des-succinimide scaffold) and providing an electrophilic handle for potential covalent target engagement [2]. Procurement priority should be assigned when the research objective is to explore how succinimide incorporation modulates CTPS1 binding affinity, selectivity over CTPS2, and cellular antiproliferative potency relative to unsubstituted benzamide analogs.

Chemical Biology: Covalent Probe Development via Succinimide-Mediated Bioconjugation

The 2,5-dioxopyrrolidin-1-yl group enables direct conjugation to lysine residues or amino-modified linkers without requiring separate NHS-ester installation [1]. This positions the compound as a scaffold for generating affinity probes, fluorescent tracers, or pull-down reagents for target-identification studies. Unlike the meta isomer (CAS 391867-72-4), the para geometry may influence the orientation of the conjugated payload relative to the thiazole recognition element, potentially affecting target engagement efficiency [2]. The compound should be prioritized when the experimental design calls for a single-step conjugation strategy rather than multi-step linker chemistry.

Bioprocess Research: Evaluation as a mAb Productivity Modulator in CHO Cell Culture

Based on class-level evidence that N-(2,5-dioxopyrrolidin-1-yl)benzamides can enhance monoclonal antibody production in CHO cells [1], the target compound merits evaluation as a thiazole-containing structural analog of the validated hit 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide. The substitution of the 2,5-dimethylpyrrole group with a 5-acetyl-4-methylthiazole introduces additional hydrogen-bonding functionality and altered lipophilicity (XLogP3 = 1.3 vs. an estimated higher value for the dimethylpyrrole analog), which may fine-tune the balance between growth suppression and productivity enhancement [2]. Procurement is most warranted when the goal is to identify productivity enhancers with reduced growth-inhibitory effects.

Screening Library Diversification: Enhancing Polarity and H-Bond Capacity in Thiazole-Benzamide Collections

Compared with the des-succinimide parent compound, the target compound expands the accessible chemical space by introducing a significant increase in hydrophilicity (ΔXLogP3 ≈ -1.2 to -1.7) and hydrogen-bond acceptor count (+3) while maintaining zero Rule of Five violations [1]. For screening library curators, this compound helps fill a gap in the thiazole-benzamide subspace by providing a more polar, functional-group-rich entry that may engage targets preferring solvated, hydrogen-bond-rich binding pockets—a profile underrepresented by the more lipophilic, lower-HBA analogs that dominate current screening collections [2].

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